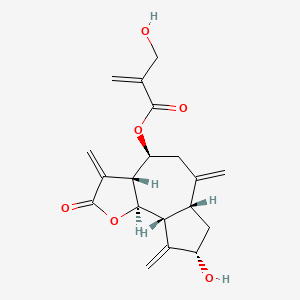
Cynaropicrina
Descripción general
Descripción
Cynaropicrin is a sesquiterpene lactone of the guaianolide type, primarily found in the leaves of artichoke plants (Cynara scolymus). It is responsible for the characteristic bitterness of artichokes and has been studied for its diverse biological activities, including anti-inflammatory, antifeedant, and potential anticancer properties .
Aplicaciones Científicas De Investigación
Cynaropicrin has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-hepatitis C virus agent, with the ability to inhibit the entry of the virus into cells and prevent cell-cell transmission . Additionally, cynaropicrin has demonstrated anti-hyperlipidemic, anti-trypanosomal, anti-malarial, antifeedant, antispasmodic, anti-photoaging, and anti-tumor activities . Its diverse pharmacological properties make it a valuable compound for research in chemistry, biology, medicine, and industry.
Mecanismo De Acción
Cynaropicrin exerts its effects through various mechanisms. It inhibits the entry of the hepatitis C virus into cells by targeting specific molecular pathways . Additionally, cynaropicrin has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophage-like cells, suggesting a role in the suppression of the JAK-STAT and NF-κB signaling pathways . The compound also targets ATP/ADP translocase 2 and tubulin, contributing to its cytotoxic effects .
Safety and Hazards
Direcciones Futuras
Cynaropicrin has attracted attention in recent years as a potential anticancer drug . It has numerous attractive biological activities including the inhibition of NF-κB activation, antihepatitis C activity, and antitrypanosomal activity . It is a promising bioactive natural product that, with minor hit-to-lead optimization, might be developed as a drug for HCV .
Análisis Bioquímico
Biochemical Properties
Cynaropicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cynaropicrin is known to inhibit the bacterial enzyme MurA, which is crucial for the biosynthesis of peptidoglycan precursor molecules . This inhibition occurs through a covalent binding to the thiol group of Cys115 via a Michael addition reaction . Additionally, cynaropicrin has been shown to suppress the key pro-inflammatory NF-κB pathway, which is associated with its anti-inflammatory properties .
Cellular Effects
Cynaropicrin exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation in certain cancer cell lines, such as AGS and Hepa 1c1c7 cells, by suppressing anti-apoptotic genes . Cynaropicrin also induces apoptosis in leukocyte cancer cells and affects the invasion, migration, and metastasis of these cells . Furthermore, it has a dose-related effect on cell cultures of neuronal and glial cells of the fetal rat brain, resulting in cell death in a significant percentage of the cells .
Molecular Mechanism
The molecular mechanism of cynaropicrin involves various interactions at the molecular level. Cynaropicrin inhibits the entry of pan-genomic Hepatitis C virus into cells and inhibits cell-cell transmission . It also shows anti-hyperlipidemic activity, which is partly attributed to the oxygen functional groups and the methylene of the γ-butyrolactone ring . Additionally, cynaropicrin disrupts tubulin and c-Myc-related signaling, leading to parthanatos-type cell death in multiple myeloma cells . This involves the inhibition of the LIFR/STATs axis, reduction of STAT3/STAT4 heterodimer formation, and blocking their entry into the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cynaropicrin change over time. Cynaropicrin has been shown to have potent suppressive effects on TNF-α and cytokine-induced neutrophil chemoattractant-1 and nitric oxide release, suggesting its potential as an agent for acute and chronic inflammatory diseases . In multiple myeloma cells, prolonged treatment with cynaropicrin leads to cell cycle arrest in the G2M phase and an increase in the sub-G0G1 phase, implying cell death . Additionally, cynaropicrin promotes DNA damage and PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death called parthanatos .
Dosage Effects in Animal Models
The effects of cynaropicrin vary with different dosages in animal models. In a study on ischemic/reperfusion injury in rats, cynaropicrin exhibited antioxidative effects by increasing the levels of antioxidant enzymes, IL-10, Nrf-2, and Bcl-2 in a dosage-dependent manner . The study also showed that cynaropicrin reduced the levels of nitrate, MDA, MMPs, proinflammatory cytokines, inflammatory mediators, Bax, caspase-3, and NF-κB in a dosage-based manner . In another study on post-inflammatory irritable bowel syndrome in rats, cynaropicrin significantly and dose-dependently alleviated visceral hyperalgesia .
Metabolic Pathways
Cynaropicrin is involved in several metabolic pathways. It is synthesized in the leaves of the artichoke plant and accumulates in the trichomes . The biosynthesis of cynaropicrin starts with three isoprene C5-units, which are processed by the mevalonate pathway to form farnesyl pyrophosphate (FPP) . With germacrene A and germacrene A acid as intermediates, FPP is converted into costunolide using two syntheses and a cytochrome P450 oxidase .
Transport and Distribution
Cynaropicrin is transported and distributed within cells and tissues through various mechanisms. It is a potent, irreversible inhibitor of the bacterial enzyme MurA, which is vital for bacterial cells . Cynaropicrin covalently binds to the thiol group of Cys115 through a Michael addition reaction . In multiple myeloma cells, cynaropicrin disrupts the microtubule network and promotes DNA damage, leading to cell death .
Subcellular Localization
The subcellular localization of cynaropicrin plays a crucial role in its activity and function. In colorectal cancer cells, cynaropicrin reduces the formation of STAT3/STAT4 heterodimers and blocks their entry into the nucleus . This inhibition of the LIFR/STATs axis is associated with the antitumor effects of cynaropicrin . Additionally, the accumulation of cynaropicrin in the trichomes of artichoke leaves suggests its localization within specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of cynaropicrin has been achieved starting from (S)-α-pinene. The synthesis involves several key steps, including a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction . The process requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the final product.
Industrial Production Methods: Industrial production of cynaropicrin typically involves extraction from the leaves of Cynara scolymus. Aqueous solutions of ionic liquids have been investigated for the extraction and recovery of cynaropicrin, providing a more sustainable alternative to traditional organic solvents . This method allows for efficient extraction and recovery of cynaropicrin, with the potential for recycling both the biomass and the solvent.
Análisis De Reacciones Químicas
Types of Reactions: Cynaropicrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The α-β-unsaturated carbonyl moiety in cynaropicrin is particularly reactive, leading to nucleophilic Michael addition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of cynaropicrin include dichloromethane, methanol, tetrahydrofuran, ethanol, and toluene. These reactions are typically conducted under an atmosphere of nitrogen with magnetic stirring .
Major Products Formed: The major products formed from the reactions of cynaropicrin depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of cynaropicrin .
Comparación Con Compuestos Similares
Cynaropicrin is unique among sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include grosheimin, 11β,13-dihydrocynaropicrin, and deacylcynaropicrin, which also exhibit various biological activities . cynaropicrin’s ability to inhibit hepatitis C virus entry and its diverse pharmacological properties set it apart from these related compounds.
Propiedades
IUPAC Name |
[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSCYOFDKADJDJ-NQLMQOPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957143 | |
| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35730-78-0 | |
| Record name | Cynaropicrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynaropicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cynaropicrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYNAROPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)
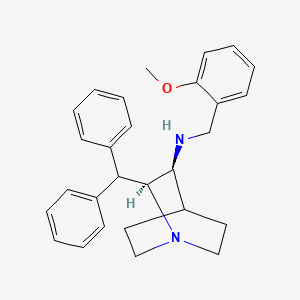
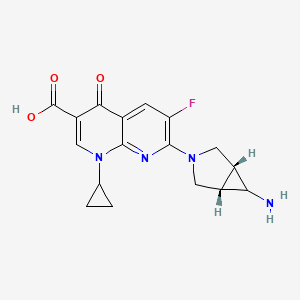
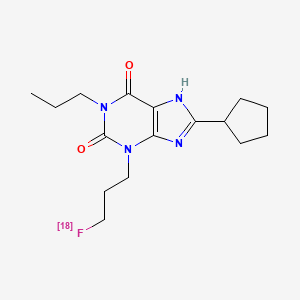
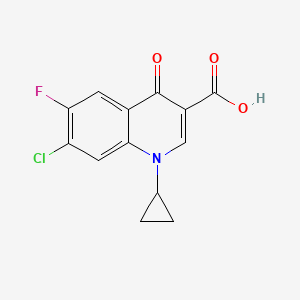
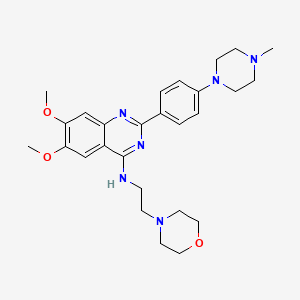
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B1669585.png)
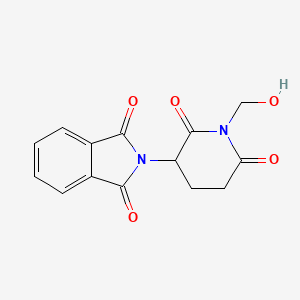
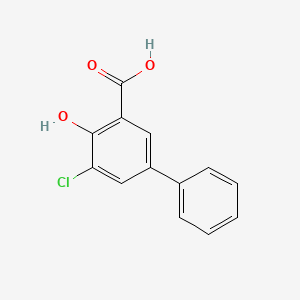

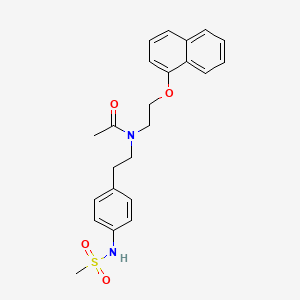

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
